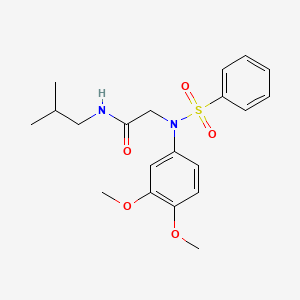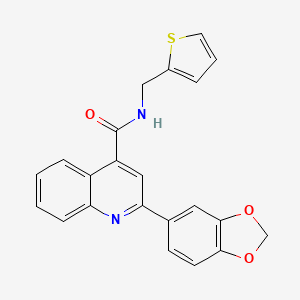
N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide often involves multistep reactions including the formation of sulfonyl and isobutyl groups attached to glycine derivatives. These processes can include condensation reactions, cyclization, and functional group transformations to achieve the desired molecular structure (Murugesan et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide is characterized by the presence of dimethoxyphenyl, isobutyl, and phenylsulfonyl groups attached to a glycine backbone. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural determination. These studies reveal detailed insights into the molecular geometry, bonding patterns, and electron distribution within the molecule (Ma et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide may include nucleophilic substitutions, electrophilic additions, and redox reactions, reflecting its functional groups' reactivity. These reactions can modify the molecule's properties for specific applications, such as increasing its solubility or enhancing its interaction with biological targets (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, such as melting point, solubility, and crystal structure, are crucial for its application in pharmacological research. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications (Tang & Verkade, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular framework. Studies on compounds within this class have shown a range of biological activities, potentially linked to their ability to interact with enzymes, receptors, and other biomolecules, influencing their pharmacological profile (Mun et al., 2012).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, as part of the broader family of biphenylsulfonamides and benzenesulfonamide derivatives, has been explored in various chemical synthesis processes and structural analyses. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, where specific substitutions on the pendant phenyl ring, including hydrophobic groups like isobutyl, have led to improved binding and functional activity (N. Murugesan et al., 1998). Similarly, various benzenesulfonamide derivatives have been synthesized, showing significant antimicrobial activity, pointing towards the potential biomedical applications of such compounds (Ashish P. Keche et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Research into derivatives of benzenesulfonamide, similar in structural aspects to N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has unveiled promising antimicrobial and anti-inflammatory properties. For example, novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have shown significant activity against pro-inflammatory cytokines and pathogenic bacteria and fungi, suggesting the therapeutic potential of these compounds in anti-inflammatory and antimicrobial treatments (Ashish P. Keche et al., 2012).
Anticancer Activity
The study of dimethoxy and trimethoxy indanonic spiroisoxazoline compounds, which share structural motifs with N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide, has demonstrated potent cytotoxic effects against HepG2 cancerous liver cell lines. These findings indicate the potential of such compounds in the development of new anti-liver cancer agents, highlighting the importance of structural features like dimethoxy and sulfonyl groups in anticancer activity (A. Abolhasani et al., 2020).
Synthetic Methodologies
The chemical synthesis of molecules within the same family as N2-(3,4-dimethoxyphenyl)-N1-isobutyl-N2-(phenylsulfonyl)glycinamide involves complex methodologies that contribute to the advancement of synthetic chemistry. For example, the development of Weinreb amide-based synthetic equivalents has facilitated the convenient synthesis of complex structures, including those containing aryl and sulfonyl groups, which are crucial for the biological activity of these compounds (Harikrishna Kommidi et al., 2010).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-21-20(23)14-22(28(24,25)17-8-6-5-7-9-17)16-10-11-18(26-3)19(12-16)27-4/h5-12,15H,13-14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRBXRQILAWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4557832.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4557833.png)
![N-(4-acetylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4557836.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4557840.png)
![3-{[(sec-butylamino)carbonyl]amino}benzoic acid](/img/structure/B4557845.png)

![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)
![1-(methylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4557882.png)

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide](/img/structure/B4557897.png)
![4-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4557899.png)
![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)